molecular formula C25H22F3N3O2 B11536474 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312275-80-2

2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536474
CAS No.: 312275-80-2
M. Wt: 453.5 g/mol
InChI Key: SPWWBGCTNCKKFY-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused quinoline ring system.
  • Its structure includes an amino group (NH₂), an ethoxyphenyl group (C₆H₅OC₂H₅), a trifluoromethyl group (CF₃), and a cyano group (CN).
  • The compound’s systematic name reflects its substituents and ring fusion pattern.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl halides (such as bromides or chlorides) with boron-containing reagents.

      Reaction Conditions: The reaction is catalyzed by palladium complexes and typically occurs under mild conditions.

      Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling is widely used for large-scale production of aryl-substituted compounds.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are crucial.

      Major Products: The coupling typically leads to the formation of aryl-substituted quinoline derivatives.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.

      Biology: It might serve as a pharmacophore for drug discovery.

      Medicine: Investigate its potential as a therapeutic agent.

      Industry: Applications in dyes, pigments, and materials.

  • Mechanism of Action

    • The compound’s mechanism depends on its specific application. For drug-like properties, it could interact with biological targets (e.g., enzymes, receptors) via hydrogen bonding, π-π interactions, or hydrophobic effects.
  • Comparison with Similar Compounds

      Uniqueness: Its trifluoromethyl group and specific substitution pattern distinguish it.

      Similar Compounds: Related quinoline derivatives include other aryl-substituted analogs.

    Remember that this compound’s properties and applications are still an active area of research, and its full potential is yet to be realized

    Properties

    CAS No.

    312275-80-2

    Molecular Formula

    C25H22F3N3O2

    Molecular Weight

    453.5 g/mol

    IUPAC Name

    2-amino-4-(4-ethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

    InChI

    InChI=1S/C25H22F3N3O2/c1-2-33-18-11-9-15(10-12-18)22-19(14-29)24(30)31(20-7-4-8-21(32)23(20)22)17-6-3-5-16(13-17)25(26,27)28/h3,5-6,9-13,22H,2,4,7-8,30H2,1H3

    InChI Key

    SPWWBGCTNCKKFY-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N

    Origin of Product

    United States

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